molecular formula C8H8INO2 B14849853 2-Hydroxy-5-iodo-N-methylbenzamide

2-Hydroxy-5-iodo-N-methylbenzamide

Cat. No.: B14849853
M. Wt: 277.06 g/mol
InChI Key: BVMCEUROIAGDSS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-iodo-N-methylbenzamide is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzamide, featuring a hydroxyl group at the second position, an iodine atom at the fifth position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-5-iodobenzaldehyde.

    Reduction: Formation of 2-Hydroxy-N-methylbenzamide.

    Substitution: Formation of 2-Hydroxy-5-azido-N-methylbenzamide.

Scientific Research Applications

2-Hydroxy-5-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various iodinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies. The iodine atom can be replaced with radioactive isotopes for tracing and diagnostic purposes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are studied for their ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers or used as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-iodobenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.

    2-Hydroxy-5-bromo-N-methylbenzamide: Contains a bromine atom instead of iodine, leading to different reactivity and biological activity.

    2-Hydroxy-5-chloro-N-methylbenzamide: Contains a chlorine atom, which is less reactive than iodine but may offer different pharmacological properties.

Uniqueness

2-Hydroxy-5-iodo-N-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s size and polarizability can influence the compound’s reactivity and interactions with biological targets. Additionally, the N-methyl group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-hydroxy-5-iodo-N-methylbenzamide

InChI

InChI=1S/C8H8INO2/c1-10-8(12)6-4-5(9)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)

InChI Key

BVMCEUROIAGDSS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

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